![molecular formula C17H22N6O B11286117 3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B11286117.png)
3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
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Overview
Description
3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Neurological Disorders
Given its structural characteristics, this compound may also have implications in treating neurological disorders. Studies on related pyrazole derivatives have revealed neuroprotective effects against oxidative stress-induced neuronal damage, making them candidates for further development in conditions such as Alzheimer's disease and Parkinson's disease .
Antimicrobial Activity
Emerging data suggest that the compound exhibits antimicrobial properties against various pathogens. Its efficacy was demonstrated through disc diffusion methods against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. This broad-spectrum activity highlights its potential as a therapeutic agent in infectious diseases .
Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating how this compound interacts with biological targets at the molecular level. These studies suggest that it binds effectively to active sites of target proteins involved in cancer progression and inflammation, thereby inhibiting their functions .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies indicate that specific substitutions on the pyrazole ring can significantly affect potency and selectivity towards different biological targets .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of MCF7 and A549 cell lines with IC50 values below 10 µM. |
Study B | Anti-inflammatory Properties | Showed a reduction in COX and LOX activity by over 50% at concentrations of 25 µM. |
Study C | Antimicrobial Efficacy | Effective against S. aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL; antifungal activity noted against C. albicans with similar MIC values. |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit CDKs, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Pazopanib: A tyrosine kinase inhibitor used in cancer therapy. Compared to these compounds, 3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is unique due to its specific structure and the presence of the propan-1-ol moiety, which may contribute to its distinct biological activities
Biological Activity
The compound 3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a novel derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in oncology and kinase inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H27N7O, with a molecular weight of 381.5 g/mol. The IUPAC name is 2-[4-[4-(2,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol. The structure features a pyrazolo[3,4-d]pyrimidine core that is crucial for its biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, the compound prevents the phosphorylation of target proteins essential for cell cycle progression, thus inducing apoptosis in cancer cells. This mechanism positions it as a potential candidate for cancer therapy.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The IC50 values indicate potent anti-proliferative activity, suggesting its effectiveness in inhibiting tumor growth .
Kinase Inhibition
Research indicates that this compound acts as a kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). The ability to inhibit both wild-type and mutant forms of EGFR (e.g., T790M mutation) highlights its potential in treating resistant forms of cancer .
Case Studies
A notable study involved synthesizing several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold. Among these derivatives, one compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and was effective in inducing apoptosis by increasing the BAX/Bcl-2 ratio significantly . Such findings underscore the therapeutic promise of this class of compounds.
Properties
Molecular Formula |
C17H22N6O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[[4-(2,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
InChI |
InChI=1S/C17H22N6O/c1-11-5-6-14(12(2)9-11)20-15-13-10-19-23(3)16(13)22-17(21-15)18-7-4-8-24/h5-6,9-10,24H,4,7-8H2,1-3H3,(H2,18,20,21,22) |
InChI Key |
IWQBUGWQJDVVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C)C |
Origin of Product |
United States |
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